The compound is classified as an imidazole derivative, which is a class of compounds known for their diverse biological activities, including antimicrobial and antifungal properties. Its molecular formula is and it has a molecular weight of approximately 341.79 g/mol . The presence of the chloro group and methoxyphenyl group in its structure suggests potential interactions with biological targets, making it a subject of interest in drug discovery.
The synthesis of N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine can be achieved through various methods, commonly involving the Mannich reaction. This reaction typically involves the condensation of an amine with formaldehyde and a carbonyl compound.
The molecular structure of N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine features:
The compound's InChI identifier is InChI=1S/C18H16ClN3O/c1-23-15-9-7-8-14(21)22(15)16(19)10-11-17(20)18(22)12-13/h7-13H,20H2,1H3 . Its crystal structure analysis reveals significant details about bond lengths and angles that are crucial for understanding its reactivity.
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine can undergo various chemical reactions typical for imidazole derivatives:
The mechanism of action for this compound is primarily attributed to its interaction with various biological targets:
The physical properties include:
Chemical properties include:
The melting point, boiling point, and specific heat capacity are yet to be determined experimentally but can be inferred based on structural analogs.
N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2